Methyl 3-pyridin-4-ylbut-2-enoate

Beschreibung

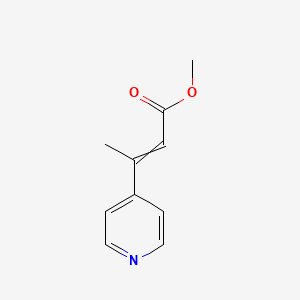

Methyl 3-pyridin-4-ylbut-2-enoate is a pyridine-based ester featuring a conjugated α,β-unsaturated ester system. Its structure comprises a pyridin-4-yl group attached to the β-carbon of a but-2-enoate ester. The α,β-unsaturated ester moiety enables reactivity in conjugate additions and cycloadditions, while the pyridine ring contributes to electron-deficient character, influencing both chemical behavior and interactions with biological targets . Synthesis typically involves condensation reactions between pyridine derivatives and activated esters, though specific methodologies may vary depending on substituent compatibility .

Eigenschaften

IUPAC Name |

methyl 3-pyridin-4-ylbut-2-enoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11NO2/c1-8(7-10(12)13-2)9-3-5-11-6-4-9/h3-7H,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SSEZPUXYGJOUOC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CC(=O)OC)C1=CC=NC=C1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

177.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

Methyl 3-(pyridin-4-yl)but-2-enoate can be synthesized through several methods. One common approach involves the reaction of pyridine-4-carboxaldehyde with methyl acrylate in the presence of a base such as sodium hydride. The reaction typically proceeds under mild conditions and yields the desired product with good efficiency .

Industrial Production Methods

In an industrial setting, the production of methyl 3-(pyridin-4-yl)but-2-enoate may involve large-scale reactions using similar synthetic routes. The process may be optimized for higher yields and purity, often involving the use of advanced purification techniques such as column chromatography and recrystallization .

Analyse Chemischer Reaktionen

Types of Reactions

Methyl 3-(pyridin-4-yl)but-2-enoate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the compound into saturated derivatives.

Substitution: The pyridine ring can undergo substitution reactions, where functional groups are introduced at specific positions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce saturated esters. Substitution reactions can introduce various functional groups onto the pyridine ring .

Wissenschaftliche Forschungsanwendungen

Methyl 3-(pyridin-4-yl)but-2-enoate has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

Industry: It is used in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of methyl 3-(pyridin-4-yl)but-2-enoate involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. The exact pathways and targets depend on the specific application and context of use. For example, in biological systems, it may inhibit or activate certain enzymes, leading to therapeutic effects .

Vergleich Mit ähnlichen Verbindungen

Structural Analogues

Pyridine-based esters with variations in substituents or backbone structure exhibit distinct physicochemical and biological properties:

Key Observations :

- Functional Groups : The α,β-unsaturated ester increases electrophilicity relative to saturated esters, enabling unique reactivity in Michael additions. Thioether-containing analogs (e.g., compound from ) exhibit altered solubility and metabolic stability.

Physicochemical Properties

Critical properties such as solubility, lipophilicity (logP), and critical micelle concentration (CMC) vary with structural modifications:

- The ester group in this compound improves aqueous solubility compared to non-polar thioether analogs. However, bipyridine derivatives with chloro and aryl groups show higher lipophilicity, favoring membrane permeability .

Biologische Aktivität

Methyl 3-pyridin-4-ylbut-2-enoate is an organic compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, comparative studies with similar compounds, and relevant case studies.

Chemical Structure and Properties

This compound features a pyridine ring at the fourth position, which significantly influences its chemical reactivity and biological properties. The molecular formula is , and the compound is characterized by a but-2-enoate moiety that enhances its reactivity.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors. The compound may modulate enzyme activity, leading to therapeutic effects in various biological systems. For instance, it has been observed to inhibit certain enzymes involved in metabolic pathways, which may contribute to its anticancer properties.

Antimicrobial Properties

Research indicates that this compound exhibits notable antimicrobial activity. Studies have shown that it can inhibit the growth of various bacterial strains, suggesting potential applications in treating infections caused by resistant pathogens .

Anticancer Activity

In addition to its antimicrobial properties, this compound has demonstrated anticancer effects in vitro. It has been reported to induce apoptosis in cancer cell lines through the modulation of signaling pathways associated with cell survival and proliferation . The specific mechanisms include:

- Inhibition of cell proliferation : The compound may interfere with cell cycle progression.

- Induction of apoptosis : It activates intrinsic apoptotic pathways leading to programmed cell death.

Comparative Analysis with Similar Compounds

A comparative analysis reveals how this compound stands out among similar compounds. The following table summarizes key differences:

| Compound Name | Structural Features | Unique Properties |

|---|---|---|

| This compound | Pyridine at position 4 | Enhanced reactivity; notable antimicrobial and anticancer activities |

| Methyl 3-pyridin-3-ylbut-2-enoate | Pyridine at position 3 | Different biological activity profile compared to position 4 |

| Methyl 3-pyridin-2-ylbut-2-enoate | Pyridine at position 2 | Variability in reactivity and potential applications |

| Ethyl 3-pyridin-4-ylbut-2-enoate | Ethyl group instead of methyl | Altered solubility and reactivity |

This table highlights the unique structural attributes that contribute to the distinct biological activities observed in these compounds.

Case Studies

- Antimicrobial Efficacy : A study conducted on various bacterial strains demonstrated that this compound exhibited significant inhibitory effects against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was found to be lower than that of standard antibiotics, indicating its potential as a novel antimicrobial agent .

- Anticancer Activity : In vitro experiments using cancer cell lines such as MCF7 (breast cancer) showed that treatment with this compound led to a dose-dependent reduction in cell viability. Flow cytometry analysis revealed an increase in apoptotic cells, supporting its role as an anticancer agent .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.